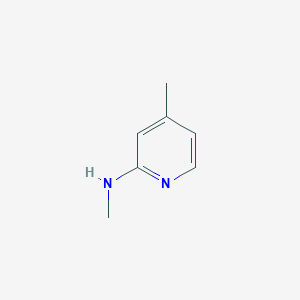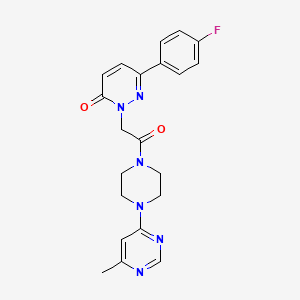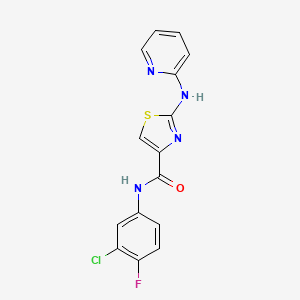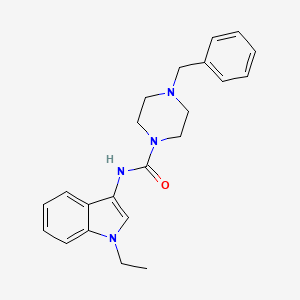
N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide” is a complex organic compound. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . It’s worth noting that cyanomethyl compounds have been used in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanomethyl compounds involves several methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Cyanomethyl salts of pyridine and analogous isoquinolines have been used in the synthesis of various heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide” is complex and would require advanced computational tools for accurate analysis . The cyanomethyl group (N≡CCH2–) is a key component of the molecule .Chemical Reactions Analysis
Cyanomethyl compounds are known to participate in a variety of chemical reactions. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . They have also been used in the synthesis of many significantly important heterocyclic intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide” would depend on its molecular structure. The cyanomethyl group (N≡CCH2–) is a key component of the molecule and would contribute to its properties . The properties of cyanomethyl compounds can be influenced by the characteristics of the reactants employed .Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-6-7-17(12-3-4-12)15(18)11-2-5-13-14(10-11)20-9-1-8-19-13/h2,5,10,12H,1,3-4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATLTXXZCXQPEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N(CC#N)C3CC3)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2374691.png)
![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)
![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)
![N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2374703.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2374706.png)

![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)

